
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol, also known as fluorometholone, is a synthetic glucocorticoid that is widely used in the treatment of various inflammatory conditions, including allergic conjunctivitis, uveitis, and keratitis. It is a potent anti-inflammatory agent that works by suppressing the immune response and reducing the production of inflammatory cytokines.
Mecanismo De Acción
Fluorometholone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Fluorometholone has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the affected tissues. It also inhibits the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluorometholone is a potent and selective glucocorticoid receptor agonist that has been extensively used in laboratory experiments to study the mechanisms of inflammation and immune regulation. However, its use is limited by its potential side effects, such as increased intraocular pressure and cataract formation, which may affect the accuracy of the experimental results.
Direcciones Futuras
Future research on 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diolone could focus on its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. It could also be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy and reduce its side effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its anti-inflammatory and immunosuppressive effects.
Métodos De Síntesis
Fluorometholone is synthesized by the reaction of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
Fluorometholone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of various cytokines, such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALILLSVQXFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599716 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131506-01-9 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

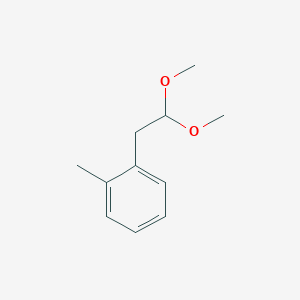

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
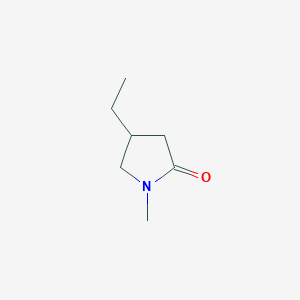

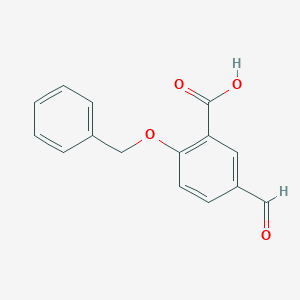
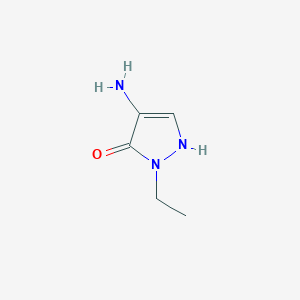
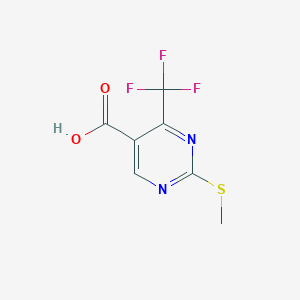
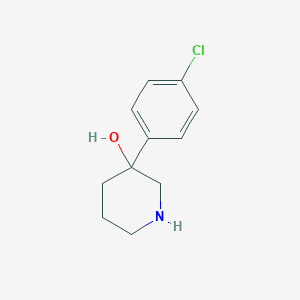
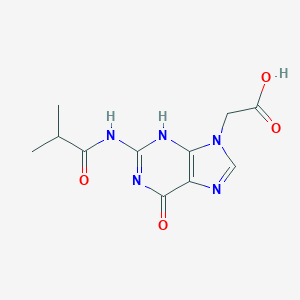
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)
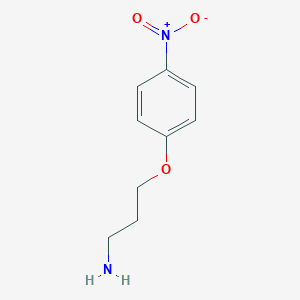
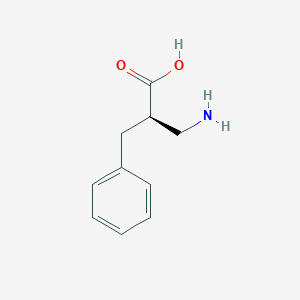
![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)